4-Fluoro-7-azaindole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

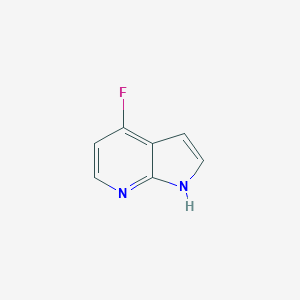

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-Fluoro-7-azaindole (1H-pyrrolo[2,3-b]pyridine, 4-fluoro-), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will explore its core chemical properties, molecular structure, spectroscopic signature, and synthetic pathways. Furthermore, this guide will elucidate its strategic application in medicinal chemistry, particularly its role as a bioisosteric replacement for indole and its incorporation into targeted therapeutics such as kinase inhibitors. The content herein is curated for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Azaindoles

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, largely due to its function as a bioisostere of the endogenous indole nucleus found in tryptophan.[1][2] This structural analogy allows 7-azaindole derivatives to interact with a wide array of biological targets, often with modulated physicochemical properties.[1] The introduction of a nitrogen atom into the indole's benzene ring alters key parameters such as pKa, hydrogen bonding capacity, and metabolic stability, which medicinal chemists can leverage to optimize drug candidates.[3]

The strategic placement of a fluorine atom, as in this compound, further refines these properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic fate without significantly increasing steric bulk.[4] This combination of a bioisosteric core with the unique electronic contributions of fluorine makes this compound a highly valuable synthon for developing novel therapeutics targeting a spectrum of diseases.[5][6]

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused pyrrole and pyridine ring system, with a fluorine atom substituted at the 4-position of the pyridine ring.

Caption: Chemical structure of this compound.

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing synthetic routes, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 640735-23-5 | [7][8][9] |

| Molecular Formula | C₇H₅FN₂ | [7][9] |

| Molecular Weight | 136.13 g/mol | [9][10] |

| Appearance | Off-white to pale yellow solid | [7][11] |

| Melting Point | 118-120 °C | [7][8][12] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [7][13] |

| pKa (Predicted) | 13.28 ± 0.40 | [7] |

| XLogP3 | 1.77 | [14] |

| InChIKey | YZTWCWYRUCKWDR-UHFFFAOYSA-N | [8][12] |

Spectroscopic Characterization

Unambiguous identification of this compound requires detailed spectroscopic analysis. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative for confirming the substitution pattern on the heterocyclic rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent/Frequency | Source |

| NH (Pyrrole) | 10.52 | brs (broad singlet) | CDCl₃ / 400 MHz | [15] |

| H -6 | 8.30-8.25 | m (multiplet) | CDCl₃ / 400 MHz | [15] |

| H -2 | 7.32-7.30 | m (multiplet) | CDCl₃ / 400 MHz | [15] |

| H -5 | 6.81 | dd (doublet of doublets) | CDCl₃ / 400 MHz | [15] |

| H -3 | 6.59 | s (singlet) | CDCl₃ / 400 MHz | [15] |

The downfield shift of the pyrrole N-H proton is characteristic of its involvement in the aromatic system and potential for hydrogen bonding. The coupling patterns of the pyridine ring protons (H-5 and H-6) are consistent with the 4-fluoro substitution. Further characterization using ¹³C NMR, ¹⁹F NMR, and mass spectrometry is standard practice for complete structural verification.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of this compound can be achieved through several routes, often starting from functionalized pyridine precursors.[5] A common and efficient laboratory-scale method involves the deprotection of a silyl-protected intermediate, which serves to both activate the molecule for certain reactions and protect the acidic N-H proton.

The use of a bulky N-silyl protecting group, such as the triisopropylsilyl (TIPS) group, is a key strategic choice. It sterically hinders the C-2 position of the pyrrole ring, thereby allowing for regioselective functionalization, such as metalation, on the pyridine ring.[16]

Caption: Synthesis workflow for this compound via deprotection.

Experimental Protocol: Desilylation

The following protocol is a self-validating system for the synthesis of this compound from its N-TIPS protected precursor, adapted from established procedures.[15]

Materials:

-

4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1 M THF solution of tetrabutylammonium fluoride (1.05 eq) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2x volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 20% ethyl acetate in hexane) to afford pure 4-fluoro-1H-pyrrolo[2,3-b]pyridine as an off-white solid.[15]

Chemical Reactivity

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the 4-position of this compound susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of various nucleophiles (e.g., amines, alkoxides) at this position.[5] Studies have shown that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr than their 4-chloro counterparts, particularly under microwave heating conditions.[5][17] The scaffold can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[17]

Applications in Drug Discovery

The true value of this compound is realized in its application as a pharmacophore in drug design. Its structural similarity to indole allows it to mimic the interactions of tryptophan-containing motifs in protein binding sites, while its unique electronic properties offer advantages in potency, selectivity, and pharmacokinetics.

Bioisosterism and Kinase Inhibition

In the realm of protein kinase inhibitors, the 7-azaindole core is a highly effective "hinge-binder." The pyrrole N-H group can act as a hydrogen bond donor, while the adjacent pyridine nitrogen (N-7) can act as a hydrogen bond acceptor. This pattern mimics the adenine region of ATP and allows the scaffold to form key hydrogen bonds with the "hinge region" of the kinase active site, a critical interaction for potent inhibition.

Caption: Pharmacophoric interactions of the this compound scaffold.

The 4-fluoro substituent often extends into a hydrophobic pocket, where it can form favorable orthogonal multipolar interactions or displace water molecules, thereby enhancing binding affinity and selectivity.[4] This scaffold has been successfully incorporated into inhibitors targeting a variety of kinases, including Cdc7, c-Met, and DYRK kinases, which are implicated in cell cycle regulation and cancer progression.[1][3][18]

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or under refrigeration (2-8°C).[8][13]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

- ChemBK. This compound.

- Pharmaffiliates. This compound | CAS No : 640735-23-5.

- ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

- ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations.

- National Center for Biotechnology Information. Azaindole Therapeutic Agents.

- The Royal Society of Chemistry. Supporting information.

- National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors.

- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.

- ResearchGate. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.

- Aromalake Chemical Co., Ltd. This compound.

- National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.

- National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.

- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.

- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.

- ResearchGate. The 1 H NMR and 195 Pt NMR (inset) spectra of 3 in DMF- d 7.

- ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs.

- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.

- RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.

- MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.

- PubChem. 4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 640735-23-5 | this compound [fluoromart.com]

- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. This compound | 640735-23-5 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2 | CID 11297998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound | 640735-23-5 [amp.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 640735-23-5 [chemicalbook.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Fluoro-7-azaindole (CAS 640735-23-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Fluoro-7-azaindole, a fluorinated derivative of the privileged 7-azaindole scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine substituent, modulate its chemical reactivity and biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, analytical characterization, and potential applications, particularly in the realm of kinase inhibition and antiviral research.

Compound Identification and Nomenclature

-

CAS Number: 640735-23-5

-

IUPAC Name: 4-fluoro-1H-pyrrolo[2,3-b]pyridine[1]

-

Synonyms: this compound, 4-Fluoro-1H-pyrrolo(2,3-b)pyridine

-

Molecular Formula: C₇H₅FN₂[1]

-

Molecular Weight: 136.13 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Off-white to pale yellow solid | [2][3] |

| Melting Point | 118-120 °C | [2][3] |

| Boiling Point | Not determined | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, THF | [2][4] |

| pKa (Predicted) | 13.28 ± 0.40 | [2][4] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [5] |

Chemical Structure and Reactivity

This compound possesses a bicyclic aromatic structure composed of a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position. This substitution significantly influences the electron distribution within the ring system, impacting its reactivity.

The chemical reactivity of this compound is characterized by its participation in various bond-forming reactions. It is known to undergo nucleophilic aromatic substitution and radical ipso-substitution of the carbon-fluorine bond, enabling the synthesis of highly functionalized 7-azaindole derivatives[5].

Sources

4-Fluoro-7-azaindole spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Fluoro-7-azaindole

Authored by: A Senior Application Scientist

Abstract

This compound (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic scaffold of profound interest in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the 7-azaindole core often confers enhanced physicochemical properties such as improved solubility and bioavailability.[2][3] The strategic incorporation of a fluorine atom can further modulate metabolic stability, binding affinity, and lipophilicity, making this a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[4][5] Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound, grounded in field-proven insights and experimental protocols.

Molecular Structure and Verification Workflow

The initial step in the characterization of a newly synthesized compound like this compound is to confirm its molecular formula and key functional groups, followed by a detailed mapping of its atomic connectivity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, Infrared (IR) spectroscopy confirms the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atom-by-atom structural elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a target compound. For this compound, employing a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the logical choice. This method typically protonates the basic nitrogen of the pyridine ring, yielding a prominent pseudomolecular ion ([M+H]⁺) with minimal fragmentation, which is ideal for confirming the mass of the intact molecule. High-resolution analysis (HRMS) is critical for establishing trustworthiness, as it provides a highly accurate mass measurement that can definitively confirm the elemental composition against other potential isobaric formulas.

Data Presentation: High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value | Rationale |

| Molecular Formula | C₇H₅FN₂ | Based on synthesis precursors.[6][7] |

| Molecular Weight | 136.13 g/mol | Calculated from the molecular formula.[7] |

| Calculated Exact Mass ([M+H]⁺) | 137.0564 | For C₇H₆FN₂⁺. This is the value to be matched experimentally. |

| Ionization Mode | ESI (+) | Protonates the molecule efficiently for detection. |

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation (UPLC/HPLC):

-

System: A standard UPLC or HPLC system.[5]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound as a sharp peak.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions:

-

Data Analysis: Extract the chromatogram for the calculated exact mass of the [M+H]⁺ ion (137.0564). The mass spectrum of the corresponding peak should show this m/z value with a mass error of less than 5 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are the N-H stretch from the pyrrole ring, C-H stretches from the aromatic rings, C=C and C=N stretching vibrations within the bicyclic system, and the C-F stretch. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature for azaindoles which can form dimers.[9]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Expected Appearance |

| 3150-3000 | Aromatic C-H Stretch | Multiple sharp, medium-intensity bands. |

| ~3100 | N-H Stretch | Medium to strong, potentially broad band due to H-bonding.[9] |

| 1600-1450 | Aromatic C=C & C=N Stretch | Multiple sharp bands of varying intensity, characteristic of the heterocyclic ring system. |

| 1250-1150 | C-N Stretch | Medium intensity band. |

| 1100-1000 | C-F Stretch | Strong, characteristic absorption band. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the diamond crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral windows.[4][10]

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz |

| H1 (N-H) | ~10.52 | br s | - |

| H5 | ~8.27 | dd | J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.5 |

| H2 | ~7.31 | t | J(H2-H3) = J(H2-H1) ≈ 2.5 |

| H6 | ~6.81 | dd | J(H6-H5) ≈ 5.0, J(H6-F) ≈ 9.0 |

| H3 | ~6.59 | dd | J(H3-F) ≈ 4.5, J(H3-H2) ≈ 2.5 |

| Note: Data is interpreted from experimental values reported in CDCl₃ at 400 MHz.[10] Assignments are based on standard azaindole chemical shifts and expected fluorine coupling patterns. |

Trustworthiness: The broad singlet for the N-H proton (H1) is characteristic. The pyridine protons (H5, H6) appear furthest downfield due to the electron-withdrawing nature of the pyridine nitrogen. The key to the assignment is the coupling to fluorine: H6 shows a larger through-space or four-bond coupling (⁴JHF) than H5 (³JHF), and H3 shows a three-bond coupling (³JHF).

¹³C NMR Spectroscopic Data

The carbon spectrum reveals the number of unique carbon environments and provides insight into hybridization and electronic effects. Direct experimental data is not widely published, so the following are predicted values based on known substituent effects on the azaindole scaffold. The most critical feature is the large one-bond C-F coupling (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Expected C-F Coupling (J) Hz |

| C4 | ~158 | ¹JCF ≈ 240-260 |

| C7a | ~148 | - |

| C5 | ~145 | ³JCF ≈ 10-15 |

| C3a | ~128 | - |

| C2 | ~125 | - |

| C6 | ~110 | ²JCF ≈ 20-25 |

| C3 | ~100 | ²JCF ≈ 5-10 |

¹⁹F NMR Spectroscopic Data

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[11] The chemical shift is highly sensitive to the electronic environment.

| Nucleus | Predicted Chemical Shift (δ) ppm | Rationale & Expected Multiplicity |

| F4 | -120 to -125 | Referenced to CFCl₃. Data from analogous compounds like 4-fluoroindole (δ -122.8 ppm) suggests this range.[3] The signal should appear as a doublet of doublets of doublets (ddd) due to coupling with H6, H3, and H5. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm is usually sufficient.[12]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220-240 ppm) is required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum relative to an external standard like CFCl₃.[13]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis. For ¹H and ¹³C spectra in CDCl₃, reference to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. HRMS confirms the elemental composition, IR identifies key functional groups, and NMR provides the definitive structural proof. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident synthesis, characterization, and application of this important heterocyclic building block in the advancement of chemical and pharmaceutical research.

References

- Caldwell, J. J., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Request PDF.

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

- ChemBK. (2024). This compound.

- Caldwell, J. J., et al. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Semantic Scholar.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Al-Mokadem, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- Drozd, M., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.

- National Center for Biotechnology Information. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands.

- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.

- ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of....

- National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).

- National Center for Biotechnology Information. (n.d.). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PubChem. (n.d.). 4-Fluoro-1H-pyrrolo(2,3-b)pyridine.

- Yale University. (n.d.). Fluorine NMR.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.

- University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

- ResearchGate. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.

Sources

- 1. 640735-23-5 | this compound [fluoromart.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 640735-23-5 [chemicalbook.com]

- 11. biophysics.org [biophysics.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the electronic properties of the 4-Fluoro-7-azaindole scaffold

An In-Depth Technical Guide to the Electronic Properties of the 4-Fluoro-7-Azaindole Scaffold

Foreword: The Strategic Value of Fluorination in a Privileged Scaffold

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in numerous biologically active compounds and approved drugs.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural amino acid tryptophan while offering unique hydrogen bonding capabilities and improved physicochemical properties, such as enhanced solubility.[2][3] The strategic introduction of a fluorine atom, particularly at the 4-position, further modulates the electronic landscape of this scaffold. This guide provides an in-depth analysis of the electronic properties of this compound, offering researchers and drug development professionals a foundational understanding of its structure, reactivity, and spectroscopic behavior. We will explore not just what its properties are, but why they manifest, providing a framework for its rational application in the design of novel therapeutics and functional materials.

The Electronic Architecture of this compound

The electronic character of this compound is a product of the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the powerful inductive and mesomeric effects of the fluorine substituent.

-

The 7-Azaindole Core: The fusion of a benzene ring to a pyrrole ring in indole results in a delocalized 10-π electron aromatic system. Replacing the C7-H group with a nitrogen atom to form 7-azaindole significantly alters the electron distribution. The pyridine nitrogen (N7) is more electronegative than carbon, acting as an electron sink and reducing the electron density in the six-membered ring. This makes the pyridine moiety intrinsically more basic than the pyrrole nitrogen, although this is modulated by the fused ring system.[4]

-

The Influence of the 4-Fluoro Substituent: Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density at the C4 position and, to a lesser extent, throughout the ring system. Simultaneously, fluorine possesses lone pairs that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the context of an aromatic ring, the inductive effect of fluorine typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution but a powerful activation towards nucleophilic aromatic substitution (SNAr).[5] This dual electronic nature is pivotal to the scaffold's unique reactivity profile.

The interplay of these features results in a molecule with distinct regions of electron density, influencing its dipole moment, hydrogen bonding potential, and reactivity.

Diagram: Key Structural and Electronic Features

Caption: Key electronic influences on the this compound scaffold.

Spectroscopic Characterization: A Window into Electronic Structure

Spectroscopy provides empirical evidence of the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus.

-

¹H NMR: The proton on the pyrrole nitrogen (N1-H) typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), indicative of its acidic character and involvement in hydrogen bonding.[6] The protons on the aromatic rings will show coupling patterns and chemical shifts influenced by the electron-withdrawing nature of the N7 atom and the C4-fluorine. Specifically, the proton at C5, being ortho to the fluorine, will experience through-space and through-bond coupling to the ¹⁹F nucleus.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F chemical shift provides direct information about the electronic environment of the fluorine atom.

-

¹³C NMR: The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of a direct C-F bond. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

Table 1: Physicochemical and ¹H NMR Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅FN₂ | [7] |

| Molar Mass | 136.13 g/mol | [7] |

| Melting Point | 118-120°C | [7] |

| Appearance | Off-White to Pale Yellow Solid | [7] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [7][8] |

| pKa (Predicted) | 13.28 ± 0.40 | [7] |

| ¹H NMR (CDCl₃, 400MHz) | δ 10.52 (brs, 1H), 8.30-8.25 (m, 1H), 7.32-7.30 (m, 1H), 6.81 (dd, 1H), 6.59 (s, 1H) |[6] |

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of 7-azaindole derivatives are of significant interest for their use as fluorescent probes in biological systems and as components in organic electronics.[1][9]

-

Absorption: Like the parent indole, 7-azaindole possesses two low-energy π-π* electronic transitions, denoted Lₐ and Lₑ.[10] The absorption spectrum is sensitive to substitution and solvent environment. The introduction of fluorine can subtly shift these absorption bands.

Reactivity and Intermolecular Interactions

The electronic structure dictates the molecule's reactivity and how it interacts with its environment.

Hydrogen Bonding

This compound possesses both a hydrogen bond donor (the N1-H of the pyrrole ring) and a hydrogen bond acceptor (the N7 of the pyridine ring). This amphiprotic nature allows it to form well-defined hydrogen-bonded dimers in the solid state and interact specifically with biological targets like proteins and nucleic acids.[3][14] Halogenated 7-azaindoles typically form centrosymmetric dimers stabilized by nearly linear N-H···N hydrogen bonds.[14][15][16] The fluorine at C4 can also act as a weak hydrogen bond acceptor, leading to potential competition between N-H···N and N-H···F interactions in complex environments.[1]

Diagram: Hydrogen Bonding Dimerization

Caption: Typical N-H···N hydrogen bonding in a 7-azaindole dimer.

Chemical Reactivity

The fluorine at C4 is the focal point of the scaffold's reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of both the fluorine atom and the pyridine ring system makes the C4 position highly electron-deficient and thus susceptible to attack by nucleophiles. This compound is significantly more reactive towards SNAr than its 4-chloro counterpart, a common feature where the C-F bond, despite its strength, facilitates the reaction due to fluorine's powerful inductive effect stabilizing the Meisenheimer intermediate.[5] This reaction is a cornerstone for functionalizing the 4-position.

-

Metalation and Cross-Coupling: While direct functionalization of the pyridine ring can be challenging, strategies involving directed ortho-metalation have been developed.[17] After conversion of the C4-halo group to other functionalities (e.g., boronic esters), the scaffold can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.[5]

Experimental Protocols: A Practical Approach

To ensure scientific integrity, methodologies must be robust and self-validating. Below are representative protocols for the synthesis and characterization of the this compound scaffold.

Synthesis via Chichibabin Cyclization and Deprotection

This protocol combines elements from established literature for the synthesis of related 7-azaindoles and a final deprotection step.[6][18] The logic is to first construct the substituted azaindole ring and then remove a protecting group required for the initial steps.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of 4-substituted 7-azaindoles.

Step-by-Step Protocol:

-

Protection: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equiv.) in anhydrous THF. Cool the solution to 0°C under an inert atmosphere (Argon or Nitrogen). Add a suitable base (e.g., NaH, 1.1 equiv.) portion-wise and stir for 30 minutes. Add a protecting group reagent (e.g., triisopropylsilyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase such as 20% Ethyl Acetate/Hexane. The protected product should have a higher Rf value than the starting material.

-

Work-up and Purification (Protection): Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection: Dissolve the purified N-protected this compound (e.g., 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine) in THF (approx. 0.7 M solution) and cool to 0°C.[6]

-

Reagent Addition: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 1.05 equivalents) to the reaction mixture.[6]

-

Reaction Progression: Allow the mixture to gradually warm to room temperature and stir for 1 hour. The self-validating check here is the complete consumption of the starting material, monitored by TLC.[6]

-

Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate (2x). Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Final Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound as an off-white solid.[6]

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.

Step-by-Step Protocol:

-

Standard Selection: Choose a fluorescence standard with a well-known quantum yield (Φstd) that absorbs at the excitation wavelength to be used for the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common standard for the UV region.[19]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent (e.g., methanol). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure instrument settings (e.g., slit widths) are identical for all measurements.

-

Data Integration: Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Gradient) is used in the following equation:

Φsample = Φstd × (Gradientsample / Gradientstd) × (η²sample / η²std)

Where η is the refractive index of the solvent used for the sample and standard.[19] If the same solvent is used, this term cancels out. The linearity of the plot serves as a self-validating check for the absence of concentration-dependent quenching or aggregation.

Conclusion

The this compound scaffold is a meticulously engineered building block whose electronic properties are finely tuned by the synergistic effects of the pyridine nitrogen and the C4-fluorine substituent. Its distinct electron distribution leads to a characteristic spectroscopic signature, predictable reactivity in SNAr and cross-coupling reactions, and specific intermolecular interactions. A thorough understanding of this electronic architecture is paramount for researchers aiming to leverage this scaffold for the rational design of next-generation pharmaceuticals, chemical probes, and advanced organic materials.

References

- Fluoromart. 640735-23-5 | this compound. [URL: https://www.fluoromart.com/640735-23-5]

- Chembk. This compound. [URL: https://www.chembk.com/en/chem/640735-23-5]

- ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [URL: https://www.researchgate.

- ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations. [URL: https://electronicsandbooks.

- ChemicalBook. This compound | 640735-23-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0785135.htm]

- ChemicalBook. This compound manufacturers and suppliers in india. [URL: https://www.chemicalbook.com/CAS/640735-23-5_Suppliers.htm]

- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363290/]

- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [URL: https://rosdok.uni-rostock.de/handle/20.500.12657/29391]

- PMC. Azaindole Therapeutic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273634/]

- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00140h]

- NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771549/]

- ResearchGate. Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. [URL: https://www.researchgate.

- PMC - NIH. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755252/]

- MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [URL: https://www.mdpi.com/1420-3049/26/7/1947]

- AIP Publishing. Study of 7-azaindole in its first four singlet states. [URL: https://pubs.aip.org/aip/jcp/article/123/1/014313/878344/Study-of-7-azaindole-in-its-first-four-singlet]

- Iowa State University Digital Repository. Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. [URL: https://lib.dr.

- NIH. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12692938/]

- ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the... [URL: https://www.researchgate.net/figure/Fluorescence-quantum-yields-and-absorption-and-emission-ranges-of-the-recommended_tbl1_281472526]

- ResearchGate. Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. [URL: https://www.researchgate.net/publication/279758509_Modulation_of_the_LaLb_Mixing_in_an_Indole_Derivative_A_Position-Dependent_Study_Using_4-_5-_and_6-Fluoroindole]

- ResearchGate. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [URL: https://www.researchgate.net/publication/350529574_Computational_Study_of_the_Electron_Spectra_of_Vapor-Phase_Indole_and_Four_Azaindoles]

- ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [URL: https://pubs.acs.org/doi/10.1021/jp962818v]

- Sigma-Aldrich. 7-Azaindole 98 271-63-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301630]

- Semantic Scholar. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [URL: https://www.semanticscholar.org/paper/Photophysics-and-Biological-Applications-of-and-Its-Smirnov-English/3b679199d0e2e7188b48834966601e3b6807d9f7]

- Benchchem. A Comparative Analysis of 7-Azaindole and Indole as Fluorescent Probes. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-7-azaindole-and-indole-as-fluorescent-probes/]

- PubMed. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [URL: https://pubmed.ncbi.nlm.nih.gov/33808397/]

- ResearchGate. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [URL: https://www.researchgate.

- PubMed. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [URL: https://pubmed.ncbi.nlm.nih.gov/41375123/]

Sources

- 1. 640735-23-5 | this compound [fluoromart.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 640735-23-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4-Fluoro-7-azaindole: A Strategic Bioisosteric Replacement for Indole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Innovation Beyond the Indole Scaffold

The indole ring system is undeniably a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic and structural features have made it a cornerstone in the design of molecules targeting a vast array of biological targets. However, the very properties that make indole attractive can also present significant challenges in drug development, including metabolic instability (particularly oxidation at the C2 and C3 positions), high lipophilicity leading to poor solubility and off-target effects, and suboptimal pharmacokinetic profiles.[2]

This guide delves into a powerful and increasingly utilized bioisosteric replacement strategy: the substitution of the indole core with 4-fluoro-7-azaindole. This seemingly subtle modification—the introduction of a nitrogen atom at the 7-position and a fluorine atom at the 4-position—can profoundly and predictably alter the physicochemical and pharmacological properties of a molecule. We will explore the rationale behind this substitution, the synthetic methodologies to access this key scaffold, its impact on crucial drug-like properties, and its successful application in contemporary drug discovery programs, particularly in the realm of kinase inhibitors.

The Strategic Rationale: Unpacking the Physicochemical Impact of Bioisosteric Modification

Bioisosterism, the exchange of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of modern drug design. The transition from indole to 7-azaindole, and further to this compound, is a testament to the power of this approach.

The introduction of a nitrogen atom at the 7-position to create the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core fundamentally alters the electronic landscape of the molecule.[3][4] This nitrogen atom acts as a hydrogen bond acceptor, a feature absent in the parent indole, which can lead to new and enhanced interactions with biological targets.[5] Furthermore, the pyridine ring of the 7-azaindole scaffold lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor. This dual hydrogen bonding capability is particularly advantageous in targeting the hinge region of kinases, mimicking the adenine binding of ATP.[6]

The subsequent addition of a fluorine atom at the 4-position introduces further nuanced and beneficial modifications. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can:

-

Modulate pKa: The electron-withdrawing nature of fluorine can further fine-tune the acidity of the N-H proton and the basicity of the pyridine nitrogen, impacting binding interactions and solubility.

-

Enhance Binding Affinity: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or form specific hydrogen bonds, thereby increasing binding potency.

-

Block Metabolic Hotspots: The C-F bond is exceptionally stable and can be strategically placed to block sites of oxidative metabolism, thereby improving metabolic stability and prolonging the half-life of the drug candidate.

-

Improve Physicochemical Properties: Fluorine substitution can influence lipophilicity (logP/logD), solubility, and membrane permeability, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between indole, 7-azaindole, and this compound, providing a quantitative basis for the advantages of this bioisosteric modification.

| Property | Indole | 7-Azaindole | This compound | Rationale for Change |

| Molecular Weight ( g/mol ) | 117.15 | 118.14 | 136.13[8] | Minimal increase, maintaining ligand efficiency. |

| logP (calculated) | ~2.1 | ~1.3 | ~1.5 | Introduction of N reduces lipophilicity; F can slightly increase it. Overall, a more favorable range for many targets. |

| Aqueous Solubility | Low | Moderate | Moderate to High | The pyridine nitrogen increases polarity and hydrogen bonding potential with water, enhancing solubility.[3][5] |

| pKa (Pyrrole N-H) | ~17 | ~16 | ~13.3[8][9] | The electron-withdrawing pyridine ring and fluorine atom increase the acidity of the N-H proton, making it a stronger H-bond donor. |

| Hydrogen Bonding | H-bond donor | H-bond donor & acceptor | H-bond donor & acceptor | The pyridine N7 atom introduces a key H-bond acceptor site, crucial for many protein-ligand interactions.[5] |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | Often significantly more stable | Fluorine at C4 can block a potential site of metabolism. |

Synthesis of the this compound Scaffold: A Practical Guide

The accessibility of the this compound core is crucial for its widespread adoption in drug discovery. Several synthetic routes have been developed, often starting from commercially available pyridine derivatives. Below is a representative, multi-step synthesis that highlights common and reliable chemical transformations.

Diagram: Synthetic Workflow for this compound

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for a common synthetic route.

Step 1: N-Oxidation of 7-Azaindole

-

Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dimethoxyethane and heptane, add meta-chloroperoxybenzoic acid (mCPBA) (2.5 eq) portion-wise at room temperature.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess oxidizing agent and byproducts. The product, 7-azaindole-N-oxide, is then extracted with an organic solvent and purified by column chromatography.

Step 2: Chlorination of 7-Azaindole-N-oxide

-

Reaction Setup: Dissolve the 7-azaindole-N-oxide (1.0 eq) in phosphorus oxychloride (POCl3).

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours.[10]

-

Work-up and Isolation: Carefully quench the reaction mixture with ice and neutralize with a base (e.g., sodium bicarbonate). The product, 4-chloro-7-azaindole, can be extracted with an organic solvent and purified by crystallization or column chromatography.

Step 3: Fluorination of 4-Chloro-7-azaindole

-

Reaction Setup: In a sealed tube, combine 4-chloro-7-azaindole (1.0 eq) with a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 180-220 °C) for several hours. The progress of this nucleophilic aromatic substitution (SNAr) reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The crude this compound can then be purified by column chromatography to yield the final product as a solid.[8]

Case Studies in Drug Discovery: The this compound Moiety in Action

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery. The this compound core has been instrumental in the development of several clinical candidates, particularly in the highly competitive field of kinase inhibitors.

Diagram: Impact of this compound on Kinase Inhibition

Caption: Key interactions of the this compound scaffold in a kinase binding pocket.

Case Study 1: Transforming Growth Factor-β Receptor I (TGFβRI) Inhibitors

In the development of immuno-oncology agents, inhibitors of the TGFβRI kinase are of significant interest. A novel series of 4-azaindole-based TGFβRI inhibitors was developed, with the 4-fluoro substituent playing a key role.[11] X-ray crystallography revealed that the pyridine nitrogen of the azaindole core forms a crucial water-mediated hydrogen bond network with the protein. The strategic placement of substituents on this core, guided by structure-activity relationship (SAR) studies, led to the identification of potent and orally bioavailable compounds that demonstrated significant anti-tumor efficacy in preclinical models when combined with anti-PD-1 therapy.[11]

Case Study 2: PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical target in cancer therapy. A fragment-based drug discovery approach led to the identification of a novel series of 7-azaindole derivatives as potent PI3K inhibitors.[12] The 7-azaindole scaffold was shown to form two crucial hydrogen bonds with the hinge region of the kinase. Further optimization, including the introduction of fluorine atoms to modulate physicochemical properties and block metabolic liabilities, resulted in compounds with subnanomolar inhibitory activity and potent anti-proliferative effects in various human tumor cell lines.[12]

Experimental Protocols for Characterization and Evaluation

To fully leverage the potential of the this compound scaffold, a robust set of experimental protocols is essential for characterizing its properties and evaluating its performance in a biological context.

Protocol 1: Determination of Lipophilicity (logP)

Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare n-octanol and buffer (pH 7.4) and mutually saturate both phases by shaking them together for 24 hours, followed by separation.

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the octanol-buffer mixture in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous buffer phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the potency of a this compound-containing compound as a kinase inhibitor (IC50 value).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents: Prepare assay buffer, recombinant kinase, biotinylated substrate peptide, ATP, and the test compound (serially diluted).

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of the this compound scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome the inherent limitations of the traditional indole core. Its ability to enhance aqueous solubility, improve metabolic stability, and introduce new hydrogen bonding interactions has proven invaluable in the development of next-generation therapeutics, particularly in the highly competitive arena of kinase inhibitors.[3][4][5]

As our understanding of protein-ligand interactions becomes more sophisticated, the nuanced electronic and steric contributions of the this compound moiety will continue to be exploited in rational drug design. Future applications will likely extend beyond kinase inhibition to other target classes where the unique properties of this scaffold can be leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of novel and efficient synthetic routes will further solidify the position of this compound as a truly valuable building block in the medicinal chemist's toolbox.

References

- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.

- This compound. ChemBK.

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate.

- Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks.

- Azaindole Therapeutic Agents. PMC.

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed.

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC.

- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.

- Azaindole synthesis. Organic Chemistry Portal.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

- Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. ResearchGate.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.

- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH.

- Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. PubMed.

- Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate.

- Azaindole N-methyl hydroxamic acids as HIV-1 integrase inhibitors-II. The impact of physicochemical properties on ADME and PK. ResearchGate.

Sources

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 11. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Initial Discovery and Synthesis of 4-Fluoro-7-azaindole

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for indole.[1][2] Its incorporation into therapeutic agents often enhances pharmacological properties such as solubility and bioavailability.[1] The strategic addition of a fluorine atom, particularly at the 4-position, creates this compound, a versatile and highly valuable building block for the synthesis of complex kinase inhibitors and other targeted therapeutics.[3][4][5]

The decision to pursue a fluorinated analog is a deliberate one, rooted in the well-established principles of fluorine chemistry in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—allow medicinal chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profile.[6][7] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve binding affinity, and fine-tune lipophilicity to optimize membrane permeability.[6][7] This guide provides a detailed exploration of the foundational synthetic strategies developed to access the this compound core, offering field-proven insights into the causality behind the chosen experimental pathways.

Part 1: Foundational Synthetic Strategies and Mechanistic Rationale

The synthesis of azaindoles presents unique challenges compared to their indole counterparts. Classical methods like the Fischer indole synthesis are often inefficient due to the electron-deficient nature of the pyridine ring, which hinders the key[8][8]-sigmatropic rearrangement step.[1][9] Consequently, early and successful syntheses of this compound have relied on building the pyrrole ring onto a pre-functionalized fluoropyridine precursor.

Primary Synthetic Approach: Condensation and Cyclization from 2-Fluoro-3-picoline

One of the most robust and well-documented approaches involves the condensation of a metalated 2-fluoro-3-picoline with a suitable electrophile, followed by an intramolecular cyclization. This strategy leverages a readily available starting material to construct the bicyclic core in a convergent manner.

The overall workflow can be visualized as follows:

Caption: General workflow for azaindole synthesis from a picoline precursor.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) is critical. These bases are sufficiently strong to deprotonate the methyl group of the picoline, which is acidified by the adjacent electron-withdrawing pyridine nitrogen and fluorine atom, forming a nucleophilic benzyllithium species.[10]

-

Solvent and Temperature: The use of an ethereal solvent like Tetrahydrofuran (THF) at low temperatures (-40 °C to -78 °C) is standard practice in organolithium chemistry. This ensures the stability of the highly reactive lithiated intermediates and controls the reaction rate, preventing unwanted side reactions.[10]

-

Reaction Mechanism: The key cyclization step is analogous to a Chichibabin reaction. The nitrogen of the imino intermediate, formed after condensation with the nitrile, acts as a nucleophile, attacking the pyridine ring. The subsequent elimination of a fluoride ion (a good leaving group) drives the aromatization to furnish the stable 7-azaindole ring system.[10]

Alternative Strategy: Functionalization via 7-Azaindole-N-oxide

An alternative conceptual approach involves the direct functionalization of the 7-azaindole scaffold. This method requires initial activation of the pyridine ring towards nucleophilic attack.

-

N-Oxidation: 7-azaindole is first treated with an oxidizing agent, such as hydrogen peroxide, to form 7-azaindole-N-oxide.[11] This oxidation increases the electrophilicity of the pyridine ring, particularly at the C4 and C6 positions.

-

Halogenation: The N-oxide is then treated with a phosphorus oxyhalide (e.g., POCl₃) to install a halogen at the 4-position.[11] This step proceeds via a rearrangement mechanism, yielding 4-chloro-7-azaindole.

-

Halogen Exchange (Hypothetical): While not explicitly detailed for this molecule in the provided context, obtaining the 4-fluoro analog from the 4-chloro derivative would typically require a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (Halex) reaction, using a fluoride source like KF under specific conditions. However, direct synthesis from a fluorinated precursor is often more efficient.

Part 2: Detailed Experimental Protocols and Data

The protocols described herein are self-validating systems, synthesized from authoritative literature to provide a reliable procedural basis for researchers.

Protocol 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a deprotection method, which is a common final step in a multi-step synthesis where the indole nitrogen is protected.[12]

Step-by-Step Methodology:

-

Setup: Under an inert argon atmosphere, dissolve 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (3.0 g, 10 mmol) in anhydrous THF (15 mL) in a flame-dried round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Deprotection: To this cooled solution, slowly add a 1 M THF solution of tetrabutylammonium fluoride (TBAF) (10.5 mL, 10.5 mmol).

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: Upon completion, dilute the reaction mixture with water (50 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using 20% ethyl acetate/hexane as the eluent to afford the title compound.

Expected Yield and Characterization:

Data Presentation: Physicochemical and Spectroscopic Properties

The following data provides a clear reference for the characterization of the final compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | [13] |

| Molar Mass | 136.13 g/mol | [13] |

| Melting Point | 118-120 °C | [13] |

| Appearance | Off-white solid | [12] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [13] |

¹H NMR Spectroscopic Data:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 10.52 ppm | br s | 1H | N-H (pyrrole) | [12] |

| 8.30-8.25 ppm | m | 1H | H-6 (pyridine) | [12] |

| 7.32-7.30 ppm | m | 1H | H-2 (pyrrole) | [12] |

| 6.81 ppm | dd | 1H | H-5 (pyridine) | [12] |

| 6.59 ppm | s | 1H | H-3 (pyrrole) | [12] |

| Spectrum acquired in CDCl₃ at 400 MHz. |

Part 3: Visualization of Key Chemical Transformations

Visual diagrams are essential for comprehending the structural changes and relationships in the synthetic pathway.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 640735-23-5 | this compound [fluoromart.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 12. This compound | 640735-23-5 [chemicalbook.com]

- 13. chembk.com [chembk.com]

A Technical Guide to the Solubility of 4-Fluoro-7-azaindole in Common Laboratory Solvents

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows for fine-tuning of critical drug-like properties.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can further modulate a molecule's metabolic stability, binding affinity, and, critically, its solubility.[3] This guide provides an in-depth technical exploration of the solubility of 4-Fluoro-7-azaindole, a key building block for the synthesis of such advanced therapeutic candidates.[4] Understanding and predicting the solubility of this compound is paramount for researchers in medicinal chemistry and drug development, as it directly impacts compound handling, formulation, and bioavailability.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound (C₇H₅FN₂), these properties dictate its interactions with various solvents.

| Property | Value | Source |

| Molecular Weight | 136.13 g/mol | [5] |

| Melting Point | 118-120 °C | [6] |

| Predicted pKa | 13.28 ± 0.40 | [6][7] |

| Predicted XLogP3 | 1.4 | [5] |

| Appearance | Off-White to Pale Yellow Solid | [6][7] |

The predicted pKa suggests that this compound is a very weak acid, and the predicted XLogP3 indicates a moderate level of lipophilicity. These values provide a theoretical basis for understanding its solubility behavior across solvents of varying polarities.

Qualitative and Quantitative Solubility Profile

While quantitative solubility data for this compound is not extensively published, qualitative assessments indicate its solubility in several common organic solvents. The following table summarizes the available qualitative data and provides a framework for experimental determination of quantitative values.

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | Polar Protic | 10.2 | 80.1 | Expected to be low | Requires experimental determination |

| Methanol | Polar Protic | 5.1 | 32.7 | Soluble | Requires experimental determination |

| Ethanol | Polar Protic | 4.3 | 24.6 | Requires experimental determination | Requires experimental determination |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Requires experimental determination | Requires experimental determination |